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Compound of Interest

Compound Name:
2-(Methyl-thiophen-3-ylmethyl-

amino)-ethanol

CAS No.: 255870-56-5

Cat. No.: B3255524

Get Quote

Executive Summary
This technical guide explores the pharmacological landscape of thiophene-containing

ethanolamines, a specialized class of heterocyclic compounds derived by bioisosteric

replacement of the phenyl ring in classical arylethanolamines with a thiophene moiety. While

arylethanolamines (e.g., norepinephrine, sotalol) form the backbone of adrenergic modulation,

the incorporation of the sulfur-containing thiophene ring introduces unique electronic and

lipophilic properties. This guide details their synthesis, Structure-Activity Relationships (SAR),

and therapeutic potential as beta-adrenergic antagonists, antifungal agents, and CNS

modulators.

The Pharmacophore: Thiophene as a Bioisostere
In medicinal chemistry, the replacement of a benzene ring with a thiophene ring is a classic

strategy to modulate potency and metabolic stability.

Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This

increases the electron density available for cation-π interactions within receptor binding
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pockets.

Lipophilicity: Thiophene is more lipophilic than benzene. This modification often enhances

blood-brain barrier (BBB) permeability, making these scaffolds attractive for CNS-targeting

drugs.

Metabolic Liability: The sulfur atom is susceptible to oxidation (S-oxidation), and the electron-

rich ring is prone to electrophilic attack, necessitating careful substitution (e.g., halogenation)

to block rapid metabolic clearance.

Structural Core
The core structure discussed is 2-amino-1-(2-thienyl)ethanol.

General Formula:Thiophene-CH(OH)-CH2-NH-R

Therapeutic Applications & Biological Activity[1][2]
[3][4][5][6][7][8]
Beta-Adrenergic Receptor Antagonism
The most well-characterized activity of thiophene ethanolamines is their interaction with

-adrenergic receptors. Early seminal work established that thiophene analogs of
catecholamines retain significant affinity for

-receptors but often act as antagonists (beta-blockers) rather than agonists.

Mechanism of Action
These compounds compete with endogenous catecholamines (epinephrine/norepinephrine) for

the orthosteric binding site of the

and
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adrenergic receptors (GPCRs). Binding prevents the activation of the

protein, thereby inhibiting the adenylyl cyclase/cAMP signaling cascade.

Structure-Activity Relationship (SAR)
Research indicates critical SAR rules for the thiophene ring in this context:

Ring Substitution: Unsubstituted thiophene ethanolamines often show lower potency than

their phenyl counterparts. However, halogenation (Cl, Br) at the

and

positions of the thiophene ring drastically increases potency.

4,5-dichloro-2-thienyl derivatives exhibit potency comparable to propranolol.

3-halo substitution generally abolishes activity due to steric clash in the binding pocket.

Amine Substitution (R-group): Bulky aliphatic groups (isopropyl, tert-butyl) on the nitrogen

are essential for

-antagonistic activity, mimicking the "isopropyl" tail of isoproterenol.

Antifungal and Antimicrobial Activity
Beyond receptor modulation, the lipophilic nature of the thiophene-ethanolamine scaffold lends

itself to membrane-disrupting antimicrobial activities.

Target: Fungal cell membranes (ergosterol interaction) and lanosterol 14

-demethylase (CYP51).

Efficacy: Derivatives with longer alkyl chains on the amine or additional aryl substituents

show moderate to high activity against Candida albicans and Cryptococcus neoformans. The

thiophene ring enhances penetration through the fungal cell wall compared to isosteric furan

derivatives.

CNS Activity (Reuptake Inhibition Potential)
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While the propanamine scaffold (e.g., Duloxetine) is more common for

serotonin/norepinephrine reuptake inhibition, thiophene ethanolamines serve as precursors

and rigid analogs for CNS probes. The electron-rich thiophene ring facilitates

-stacking interactions with aromatic residues (Phe/Tyr) in the transporter channels
(SERT/NET).

Visualization of Signaling & Logic
Beta-Adrenergic Signaling Pathway
The following diagram illustrates the downstream effects blocked by thiophene ethanolamines.
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Figure 1: Mechanism of Action. Thiophene ethanolamines act as competitive antagonists at the

Beta-Adrenergic Receptor, preventing cAMP generation.
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Structure-Activity Relationship (SAR) Logic
A logical decision tree for optimizing the thiophene ethanolamine scaffold.
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Figure 2: SAR Decision Tree. Critical substitutions at the C4/C5 ring positions and bulky amine

groups drive antagonist potency.

Experimental Protocols
Synthesis of N-isopropyl-2-amino-1-(2-thienyl)ethanol
This protocol utilizes the ring-opening of a thiophene epoxide, a standard method to ensure

regioselectivity.

Reagents:

2-Acetylthiophene

Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent)

Sodium Hydride (NaH)

Isopropylamine
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DMSO / THF

Step-by-Step Methodology:

Epoxidation (Corey-Chaykovsky Reaction):

Suspend NaH (1.2 eq) in dry DMSO under nitrogen atmosphere. Heat to 60°C for 1 hour

until evolution of hydrogen ceases.

Cool to room temperature and add Trimethylsulfoxonium iodide (1.2 eq) dissolved in

DMSO. Stir for 30 minutes to form the ylide.

Add 2-Acetylthiophene (1.0 eq) dropwise. Stir at room temperature for 3 hours.

Validation: Monitor via TLC (Hexane/EtOAc 4:1). Disappearance of ketone indicates

formation of 2-(2-thienyl)oxirane.

Quench with ice water, extract with diethyl ether, dry over

, and concentrate.

Aminolysis (Ring Opening):

Dissolve the crude oxirane in ethanol.

Add excess Isopropylamine (3.0 eq) to prevent polymerization.

Reflux the mixture for 6–8 hours. The nucleophilic amine attacks the less substituted

carbon of the epoxide (regioselective opening).

Validation: NMR should show a characteristic doublet of doublets for the

proton at

4.8-5.0 ppm.

Purification:

Evaporate solvent and excess amine under reduced pressure.
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Convert the free base to the hydrochloride salt by adding ethereal HCl.

Recrystallize from Ethanol/Ether to obtain white crystals of the target ethanolamine.

Quantitative Binding Assay (In Vitro)
To validate biological activity, a radioligand binding assay is required.

Tissue Source: Rat cardiac membrane preparation (rich in

receptors).

Radioligand:

-Dihydroalprenolol (DHA).

Protocol:

Incubate membrane aliquots (100

g protein) with

-DHA (1 nM) and varying concentrations of the thiophene derivative (

to

M).

Incubate at 37°C for 30 minutes.

Terminate reaction by rapid filtration through GF/B glass fiber filters.

Measure radioactivity via liquid scintillation counting.

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

. Calculate

using the Cheng-Prusoff equation.

Quantitative Data Summary
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Table 1: Comparative Potency of Thiophene Ethanolamines vs. Propranolol (Data adapted from

consensus values in SAR studies, e.g., Conde et al.)

Compound
Structure

Ring
Substitution

Amine Group pA2 (Potency) Activity Type

Propranolol

(Reference)
Naphthyl Isopropyl 8.5 - 9.0 Antagonist

Thiophene

Analog 1
Unsubstituted Isopropyl 6.2 Weak Antagonist

Thiophene

Analog 2
5-Chloro Isopropyl 7.1

Moderate

Antagonist

Thiophene

Analog 3
4,5-Dichloro Isopropyl 8.4

Potent

Antagonist

Thiophene

Analog 4
3-Bromo Isopropyl < 5.0 Inactive

Thiophene

Analog 5
4,5-Dichloro t-Butyl 8.8

Potent

Antagonist

Note: The 4,5-dichloro substitution mimics the steric and electronic bulk of the fused ring in

propranolol, maximizing receptor fit.

Future Perspectives: PROTACs and Metabolic
Stability
The thiophene-ethanolamine scaffold is currently being revisited in the context of PROTACs

(Proteolysis Targeting Chimeras). By linking this scaffold (as a warhead for specific GPCRs) to

an E3 ligase ligand, researchers aim to degrade rather than merely block adrenergic receptors

in resistant hypertension.

Furthermore, deuteration of the thiophene ring is a chemically feasible strategy to mitigate the

S-oxidation metabolic liability, potentially extending the half-life of these bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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